molecular formula C45H54N2O10 B13430784 benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B13430784
M. Wt: 782.9 g/mol
InChI Key: NANICBKYORFDTA-CLBQWKDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps. These steps may include the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical pathways.

Medicine

In medicine, benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate may be investigated for its potential therapeutic properties. This could include its use as a drug candidate or as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate include other benzyl derivatives and compounds with similar functional groups. Examples include:

  • Benzyl (2S)-6-[[(2R)-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
  • Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)butanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties that are not found in similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C45H54N2O10

Molecular Weight

782.9 g/mol

IUPAC Name

benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C45H54N2O10/c1-45(2)56-40-27-39(55-43(40)57-45)38(48)28-47(41(33-18-22-35(51-3)23-19-33)34-20-24-36(52-4)25-21-34)26-12-11-17-37(42(49)53-29-31-13-7-5-8-14-31)46-44(50)54-30-32-15-9-6-10-16-32/h5-10,13-16,18-25,37-41,43,48H,11-12,17,26-30H2,1-4H3,(H,46,50)/t37-,38+,39?,40+,43+/m0/s1

InChI Key

NANICBKYORFDTA-CLBQWKDJSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(O[C@@H]2O1)[C@@H](CN(CCCC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Canonical SMILES

CC1(OC2CC(OC2O1)C(CN(CCCCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.